3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring, a benzamide moiety, and a methylthio group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and antimicrobial properties .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial and anti-inflammatory effects .
Biochemical Pathways
Similar compounds have been shown to have antimicrobial and anti-inflammatory effects, suggesting they may interact with biochemical pathways related to these processes .
Result of Action
Similar compounds have demonstrated antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step synthetic methodologies. One common approach is the condensation of 4-phenylthiazol-2-amine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: Employed in the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(4-phenylthiazol-2-yl)thiazolidin-4-one: Known for its antimicrobial and anti-inflammatory properties.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Investigated for their antimycobacterial activities.
Uniqueness
3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is unique due to the presence of the methylthio group, which can influence its electronic properties and reactivity
Biological Activity
3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring, a benzamide moiety, and a methylthio group. This unique combination contributes to its biological activity. The compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes involved in cell wall synthesis. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, including breast cancer. The mechanisms may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis .
Biological Activity Summary
Activity | Target Pathogen/Cancer Type | Mechanism |
---|---|---|
Antimicrobial | E. coli, S. aureus | Inhibition of cell wall synthesis |
Anticancer | Breast cancer cell lines | Modulation of signaling pathways |
Anti-inflammatory | Various | Inhibition of inflammatory mediators |
Synthesis Methods
The synthesis of this compound typically involves several steps, which can include:
- Formation of Thiazole Ring : Utilizing thioamide and appropriate aryl halides.
- Benzamide Formation : Coupling thiazole derivatives with benzoyl chlorides or anhydrides.
- Methylation : Introducing the methylthio group via methylating agents.
Advanced techniques such as continuous flow reactors can optimize yield and efficiency during synthesis .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant antibacterial activity against resistant strains, highlighting the need for novel antimicrobial agents due to rising resistance .
Anticancer Potential
Research conducted on the anticancer properties revealed that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent inhibitory effects on tumor growth .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These studies provide insights into how structural modifications might enhance efficacy or reduce toxicity .
Properties
IUPAC Name |
3-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHUMABPNSPHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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